molecular formula C19H21ClN2O6S B2678798 4-chloro-N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 566900-65-0

4-chloro-N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No. B2678798
CAS RN: 566900-65-0
M. Wt: 440.9
InChI Key: KGBKJFFVLVGZQU-UHFFFAOYSA-N
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Description

4-chloro-N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide is a chemical compound that belongs to the class of sulfonamides. The compound has been widely studied for its potential applications in scientific research.

Scientific Research Applications

Crystal Structure Analysis

One study provides a detailed analysis of a related compound's crystal structure, which could inform the understanding of "4-chloro-N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide". The crystallography of dimethomorph, a morpholine fungicide, reveals significant dihedral angles between the central chlorophenyl and terminal benzene and morpholine rings, contributing to its three-dimensional structure stabilized by hydrogen bonds and weak interactions. This structural insight is crucial for understanding the compound's interaction mechanisms and could guide the design of similar compounds with enhanced stability and efficacy (Kang et al., 2015).

Synthesis and Antimicrobial Activities

Another area of application involves the synthesis of derivatives that exhibit biological activities. For example, novel 1,2,4-triazole derivatives, including those modified with morpholine, have been synthesized and evaluated for antimicrobial activities. These studies highlight the compound's role as a backbone for developing new agents with potential antibacterial and antifungal properties, indicating a broad spectrum of application in combating microbial resistance (Bektaş et al., 2007).

Synthesis of Anticancer Agents

Research on benzodifuranyl derivatives derived from visnaginone and khellinone, incorporating morpholine groups, indicates potential applications in developing anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their utility in creating new treatments for chronic pain and inflammation-related disorders (Abu‐Hashem et al., 2020).

Anticonvulsant Activity

Enaminones derived from cyclic beta-dicarbonyl precursors, condensed with morpholine, have shown potent anticonvulsant activity in various models. This demonstrates the compound's potential as a lead structure for developing new anticonvulsant medications, highlighting its versatility in medicinal chemistry applications (Edafiogho et al., 1992).

properties

IUPAC Name

4-chloro-N-(2,4-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O6S/c1-26-14-4-6-16(17(12-14)27-2)21-19(23)13-3-5-15(20)18(11-13)29(24,25)22-7-9-28-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBKJFFVLVGZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide

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